molecular formula C21H28N2O B14438708 1,3-Bis(4-tert-butylphenyl)urea CAS No. 78015-86-8

1,3-Bis(4-tert-butylphenyl)urea

Cat. No.: B14438708
CAS No.: 78015-86-8
M. Wt: 324.5 g/mol
InChI Key: DKNMXMLQLXMSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-tert-butylphenyl)urea is an organic compound with the molecular formula C21H28N2O It is characterized by the presence of two tert-butylphenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-tert-butylphenyl)urea can be synthesized through a reaction involving 4-tert-butylaniline and phosgene. The reaction typically proceeds as follows:

    Step 1: 4-tert-butylaniline is reacted with phosgene in the presence of a base such as triethylamine to form an intermediate isocyanate.

    Step 2: The intermediate isocyanate is then reacted with another equivalent of 4-tert-butylaniline to yield this compound.

The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-tert-butylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1,3-Bis(4-tert-butylphenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-tert-butylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-tert-butylphenyl)urea: Similar structure but with different substitution pattern on the aromatic rings.

    Bis(4-tert-butylphenyl)iodonium triflate: Contains iodonium moiety instead of urea.

    Bis(4-tert-butylphenyl)hydroxylamine: Contains hydroxylamine group instead of urea.

Uniqueness

1,3-Bis(4-tert-butylphenyl)urea is unique due to its specific substitution pattern and the presence of the urea moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

78015-86-8

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1,3-bis(4-tert-butylphenyl)urea

InChI

InChI=1S/C21H28N2O/c1-20(2,3)15-7-11-17(12-8-15)22-19(24)23-18-13-9-16(10-14-18)21(4,5)6/h7-14H,1-6H3,(H2,22,23,24)

InChI Key

DKNMXMLQLXMSFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.